Product packaging for 2-Bromoanthracene(Cat. No.:CAS No. 7321-27-9)

2-Bromoanthracene

Cat. No.: B1280076
CAS No.: 7321-27-9
M. Wt: 257.12 g/mol
InChI Key: PYXBCVWIECUMDW-UHFFFAOYSA-N
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Description

2-Bromoanthracene is a useful research compound. Its molecular formula is C14H9Br and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9B B1280076 2-Bromoanthracene CAS No. 7321-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBCVWIECUMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492758
Record name 2-Bromoanthracene
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7321-27-9
Record name 2-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromanthracen
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Historical Context and Significance in Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, primarily generated from the incomplete combustion of organic materials. wikipedia.orgiarc.fr Anthracene (B1667546), a three-ring PAH, has been the subject of detailed study for over a century due to its interesting photophysical properties and chemical reactivity. nih.govmdpi.com The introduction of a bromine atom to the anthracene skeleton, creating isomers like 2-bromoanthracene, significantly enhances its utility in synthesis.

Historically, the study of brominated PAHs was driven by an interest in understanding how halogen substitution affects the fundamental electronic and physical properties of the parent aromatic system. nih.govpublish.csiro.au Early research focused on their synthesis, often through the direct bromination of anthracene or via multi-step sequences starting from functionalized precursors like 2-aminoanthraquinone. researchgate.netresearchgate.net Studies on the thermochemical properties and the formation of charge-transfer complexes provided foundational knowledge about these molecules. nih.govpublish.csiro.au While much was known about anthracene, less was understood about its brominated derivatives, prompting investigations into their phase behavior and thermodynamic properties, which can differ significantly from the parent compound. nih.gov

The significance of this compound in PAH chemistry lies in its function as a stable, yet reactive, intermediate. The carbon-bromine bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, a feature that was exploited in classic organic reactions and has become even more crucial with the advent of modern catalysis.

Table 1: General Properties of this compound

Data sourced from multiple references. nih.govossila.comnih.gov

Relevance to Modern Organic Synthesis and Materials Science

The primary relevance of 2-bromoanthracene in contemporary research stems from its role as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov The bromine substituent serves as an excellent leaving group in reactions such as Suzuki, Heck, and Negishi couplings, allowing for the precise installation of new functional groups at the 2-position of the anthracene (B1667546) core. nbinno.comnih.govmdpi.com This capability is fundamental to constructing larger, conjugated molecular architectures that are otherwise difficult to synthesize. d-nb.info

In materials science, this compound is a key precursor for the synthesis of high-performance organic electronic materials. marketresearchintellect.comnbinno.com These materials are integral components in devices such as:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are used to create blue, greenish-yellow, and even white-light emitting materials for display and lighting applications. ossila.comnbinno.compkusz.edu.cn

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the anthracene core is conducive to ordered molecular packing in the solid state, which is essential for efficient charge transport. researchgate.netossila.com By synthesizing specific derivatives, researchers can tune the charge carrier mobility. researchgate.netossila.com

Organic Photovoltaics (OPVs): The compound serves as a building block for creating new organic semiconductor materials used in solar cells. ossila.com

The ability to synthesize a wide array of derivatives from a single, readily available starting material like this compound allows for the systematic investigation of structure-property relationships in these advanced materials. researchgate.netpkusz.edu.cn

Table 2: Examples of this compound Derivatives in Organic Electronics

Data sourced from multiple references. researchgate.netossila.compkusz.edu.cn

Overview of Key Research Directions for 2 Bromoanthracene

Direct Bromination of Anthracene

Direct electrophilic substitution on the anthracene molecule is a common method for halogenation. However, the inherent electronic properties of the anthracene ring system heavily influence the position of substitution, making the synthesis of the 2-bromo isomer via this route challenging. The electron density is highest at the C9 and C10 positions, making them the most reactive sites for electrophilic attack. vulcanchem.com

The direct bromination of anthracene is typically an electrophilic aromatic substitution reaction. Aromatic bromination often requires a catalyst to polarize the bromine molecule, enhancing its electrophilicity. beilstein-journals.org While common Lewis acid catalysts like iron (Fe) or aluminum chloride (AlCl₃) are used for brominating many aromatic compounds, studies on anthracene bromination often highlight catalyst-free conditions or the use of milder catalysts. For instance, the catalytic bromination of anthracene on silica (B1680970) gel has been shown to proceed rapidly, but it exclusively yields 9-bromoanthracene (B49045) and subsequently 9,10-dibromoanthracene (B139309). researchgate.net The use of N-Bromosuccinimide (NBS) as a brominating agent, sometimes accelerated by iodine, also results in nuclear bromination, preferentially at the 9- and 10-positions. acs.org

The choice of solvent can influence the outcome of bromination reactions. Non-polar solvents are commonly employed for the bromination of anthracene. Studies have utilized solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). beilstein-journals.orgresearchgate.netnih.gov For example, when 9,10-dibromoanthracene is treated with bromine in CCl₄ without a catalyst, addition products are formed, which can then be converted to other brominated anthracenes. beilstein-journals.org Similarly, the direct bromination of 2-methylanthracene (B165393) is typically performed in solvents like carbon tetrachloride or dichloromethane, leading exclusively to substitution at the 9 and 10 positions. vulcanchem.com However, the solvent choice does not fundamentally alter the inherent reactivity of the anthracene core, which favors substitution at the 9 and 10 positions over the 1, 2, or other beta-positions.

Controlling the regioselectivity to achieve 2-substitution during the direct bromination of unsubstituted anthracene is exceedingly difficult and not a synthetically viable method. The kinetic product of electrophilic attack is overwhelmingly the 9-substituted isomer. researchgate.net This is because the carbocation intermediate formed by attack at the 9-position is more stable, as it preserves a complete benzene (B151609) ring. Consequently, direct bromination methods consistently yield 9-bromoanthracene and/or 9,10-dibromoanthracene as the major products. Achieving substitution at the 2-position requires starting with a pre-functionalized anthracene or, more commonly, employing an entirely different synthetic strategy.

Table 1: Products of Direct Anthracene Bromination
Starting MaterialReagents/CatalystSolventMajor Product(s)Reference
AnthraceneBr₂ / Silica gelCCl₄9-Bromoanthracene, 9,10-Dibromoanthracene researchgate.net
9,10-DibromoanthraceneBr₂CCl₄1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene beilstein-journals.org
2-MethylanthraceneBr₂CCl₄ or CH₂Cl₂9,10-Dibromo-2-methylanthracene vulcanchem.com
Dibenz[a,c]anthraceneNBSCCl₄9-Bromo and 10-Bromo derivatives acs.org

Synthesis from Brominated Anthraquinone (B42736) Precursors

Given the challenges of controlling regioselectivity in direct bromination, the most reliable and widely used method for synthesizing this compound involves the reduction of 2-bromoanthraquinone (B1267325). This multi-step approach allows for the unambiguous placement of the bromine atom at the desired position. The synthesis typically begins with 2-aminoanthraquinone, which is converted to 2-bromoanthraquinone via a Sandmeyer-type reaction. rsc.orgresearchgate.net

The key step in this pathway is the reduction of the quinone carbonyl groups of 2-bromoanthraquinone to restore the aromatic anthracene core. This transformation effectively removes the two oxygen atoms, converting the anthraquinone structure into anthracene. Several reducing agents and conditions have been explored to achieve this efficiently. rsc.orgresearchgate.netchemicalbook.com The one-step reduction of bromoanthraquinones using sodium borohydride (B1222165) (NaBH₄) in an alkaline medium has been reported as a particularly effective method. researchgate.netnih.gov

Optimization of the reduction is crucial for achieving high yields and purity. A common and effective method involves the use of sodium borohydride (NaBH₄) as the reducing agent. In one procedure, 2-bromoanthraquinone is dissolved in a mixture of isopropyl alcohol and tetrahydrofuran (B95107) (THF) and treated with NaBH₄ at 0 °C, followed by further reaction at room temperature. rsc.org Another similar protocol uses isopropanol (B130326) as the sole solvent with NaBH₄. researchgate.net

An alternative set of conditions involves a two-stage process where 2-bromoanthraquinone is first treated with potassium borohydride (KBH₄) in diglyme (B29089) at an elevated temperature (105 °C). chemicalbook.com The intermediate is then treated with a solution of aluminum chloride in diglyme. This procedure reportedly yields this compound in 82% yield after purification. chemicalbook.com The use of sodium borohydride in an alkaline medium is noted for producing excellent yields, reaching up to 95%. researchgate.netnih.gov

Table 2: Comparison of Reduction Conditions for 2-Bromoanthraquinone
Reducing Agent(s)Solvent(s)Key ConditionsReported YieldReference
Sodium Borohydride (NaBH₄)Isopropyl alcohol, THFInitial reaction at 0 °C, then 12h at room temperatureNot specified rsc.org
Sodium Borohydride (NaBH₄)IsopropanolReaction at 25 °CNot specified researchgate.net
Potassium Borohydride (KBH₄), Aluminum Chloride (AlCl₃)DiglymeStage 1: 105 °C with KBH₄. Stage 2: 90-110 °C with AlCl₃82% chemicalbook.com
Sodium Borohydride (NaBH₄)Alkaline MediumOne-step method95% researchgate.netnih.gov

Synthesis of Deuterated this compound Analogs

The strategic incorporation of deuterium (B1214612) into anthracene derivatives is a critical method for enhancing the performance and stability of organic electronic devices. Deuteration, the replacement of hydrogen with its heavier isotope, can significantly alter the photophysical properties and degradation pathways of these materials. clearsynthdeutero.comjustia.comacs.org

The synthesis of specifically deuterated anthracenes can be achieved through various methods, including building the molecule from deuterated precursors or by direct hydrogen-deuterium (H/D) exchange on the final anthracene scaffold. cdnsciencepub.comgoogle.com

A notable example is the synthesis of 1,2,3,4-tetradeutero-9-bromoanthracene, which serves as a valuable intermediate. One documented method involves a multi-step process starting from deuterobenzene and phthalic anhydride. google.com The synthesis proceeds through a sequence of condensation, ring closing, reduction, and bromination reactions to yield the target deuterated compound with high purity (>99.0%). google.com The key steps are outlined below:

Synthesis of 1,2,3,4-tetradeutero-9-bromoanthracene

Step Reactants Reagents/Conditions Product
1 Deuterobenzene, Phthalic anhydride Aluminum chloride, Dichloromethane 2-(2,3,4,5-tetradeuterobenzoyl)benzoic acid
2 2-(2,3,4,5-tetradeuterobenzoyl)benzoic acid Fuming sulfuric acid (20% SO3) 1,2,3,4-tetradeuteroanthraquinone
3 1,2,3,4-tetradeuteroanthraquinone Zinc powder, Aqueous ammonia 1,2,3,4-tetradeuteroanthracene
4 1,2,3,4-tetradeuteroanthracene Bromine 1,2,3,4-tetradeutero-9-bromoanthracene

This table illustrates a synthetic pathway to a specific deuterated bromoanthracene analog. google.com

More general deuteration techniques are also employed. These include H/D exchange reactions using a deuterium source like heavy water (D₂O) or deuterated solvents (e.g., DMSO-d₆, benzene-d₆) in the presence of an acid, base, or transition-metal catalyst. google.comgoogle.com Modern methods, such as electrophotocatalysis using D₂O as the deuterium source, offer a green and efficient platform for the dearomative deuteration of aromatic compounds. chinesechemsoc.org

Deuteration has profound implications for both fundamental scientific research and the practical application of anthracene derivatives. The presence of deuterium atoms imparts unique spectroscopic properties, making these compounds excellent tools for investigating photophysical processes like fluorescence lifetimes and energy transfer mechanisms. clearsynthdeutero.com In mechanistic studies, the kinetic isotope effect associated with the heavier deuterium atom allows researchers to probe reaction pathways and identify intermediates in complex chemical transformations. clearsynthdeutero.comaanda.org

In the field of organic electronics, particularly organic light-emitting diodes (OLEDs), deuteration is a key strategy for improving device longevity and efficiency. google.com The substitution of C-H bonds with more stable C-D bonds can suppress degradation pathways, thereby enhancing the operational stability of the device. justia.comacs.org Research has demonstrated a significant, progressive increase in the lifetime (T₉₀) of blue OLEDs by using a series of anthracene-based host materials with increasing levels of deuteration. acs.org This enhancement is partly attributed to the fact that deuteration can mediate the formation of adduct species between host and transport materials, which act as electroluminescence quenchers. acs.org The use of deuterated anthracene derivatives has been shown to facilitate the study of charge transport and exciton (B1674681) dynamics, leading to the design of more robust and efficient organic electronic devices. clearsynthdeutero.comaip.org

Synthesis of Functionalized this compound Derivatives

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups onto the anthracene core. This functionalization is crucial for tuning the electronic and physical properties of the molecule for specific applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl substituents. Typically, the reaction involves coupling the this compound derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com

For instance, 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives, which are promising materials for blue OLEDs, have been synthesized via a Suzuki coupling. The process starts with a 2-bromo-9,10-arylanthracene precursor which is then coupled with 3-trifluoromethylphenylboronic acid. mdpi.com Another variation is the carbonylative Suzuki coupling, where a carbonyl group is inserted during the reaction. This compound-9,10-dione has been successfully coupled with a phenyl boronate under base-free conditions to yield the corresponding ketone. nih.govacs.org

Examples of Suzuki Coupling Reactions

Bromo-Anthracene Reactant Coupling Partner Catalyst/Base Product Yield
2-Bromo-9,10-arylanthracene 3-Trifluoromethylphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 9,10-Aryl-2-(3-(trifluoromethyl)phenyl)anthracene High
This compound-9,10-dione Phenyl DABO boronate Pd(dba)₂ / (t-Bu)₃P·HBF₄ 2-Benzoylanthracene-9,10-dione 44%

This table showcases the versatility of the Suzuki coupling for functionalizing the 2-position of the anthracene core. mdpi.comnih.govacs.org

The introduction of phosphorus-containing groups onto the anthracene scaffold can impart unique photophysical and electronic properties, making these derivatives useful in materials science. A metal-free synthesis of 2-anthryl phosphonium (B103445) bromide has been developed by reacting this compound with triphenylphosphine (B44618) in refluxing phenol (B47542). mdpi.com This method proceeds via a proposed two-step addition-elimination mechanism, where phenol facilitates the reaction by polarizing the carbon-bromide bond. mdpi.com

Furthermore, highly substituted anthracenes featuring a diphenylphosphoryl (Ph₂P=O) group have been synthesized in a one-pot process. nih.govacs.org While these syntheses may not start directly from this compound, they often involve brominated intermediates, highlighting the importance of bromo-anthracenes in accessing these complex, functionalized structures. nih.govacs.org These phosphorus-containing emitters exhibit excellent photoluminescence quantum yields, making them highly attractive for OLED applications. nih.gov

Synthesis of 2-Anthryl Phosphonium Bromide

Reactants Solvent/Conditions Product Yield
This compound, Triphenylphosphine Phenol, Reflux (2-Anthryl)triphenylphosphonium bromide Good

This table details a metal-free approach to synthesizing a phosphorus-containing anthracene derivative. mdpi.com

This compound is a key starting material for creating more complex, polysubstituted anthracene derivatives. For example, 2,9,10-tribromoanthracene can be synthesized by treating this compound with N-Bromosuccinimide (NBS) in DMF. google.com

Alternatively, 2,9,10-tribromoanthracene can be prepared in high yield via the bromination of 9,10-dibromoanthracene to form an intermediate hexabromo-tetrahydroanthracene, followed by a base-induced elimination reaction using pyridine. beilstein-journals.orgnih.govnih.gov This tribromide is a valuable precursor for further functionalization. It can be converted into a variety of 2,9,10-trisubstituted derivatives through copper-assisted nucleophilic substitution reactions. For example, reaction with sodium methoxide (B1231860) yields 2,9,10-trimethoxyanthracene, and reaction with copper(I) cyanide produces the corresponding trinitrile. beilstein-journals.orgnih.gov

Other polysubstituted derivatives, such as 2,9,10-tribromoanthracene-1,4-dione, can be synthesized from 9,10-dibromoanthracene in a multi-step process involving the formation of a diol intermediate followed by oxidation. nih.govbeilstein-journals.orgresearchgate.net These highly functionalized anthracenes are important building blocks for materials with tailored properties. nih.govnih.gov

Synthesis of Trisubstituted Anthracenes from 2,9,10-Tribromoanthracene

Reactant Reagents/Conditions Product Yield
2,9,10-Tribromoanthracene Sodium methoxide, CuI, DMF, ~100 °C 2,9,10-Trimethoxyanthracene 70%
2,9,10-Tribromoanthracene Copper(I) cyanide, DMF, Reflux 2,9,10-Tricyanoanthracene Not specified

This table illustrates the conversion of a key tribromo-anthracene intermediate into other trisubstituted derivatives. beilstein-journals.orgnih.gov

Preparation of 9-Borylanthracene from 1,8-bis(diisopropylphosphino)-9-bromoanthraceneacs.org

The synthesis of 9-borylanthracene derivatives from 1,8-bis(diisopropylphosphino)-9-bromoanthracene serves as a significant method for introducing a boron substituent at the 9-position of the anthracene core. This transformation is typically achieved through a bromine-lithium exchange reaction, followed by trapping the resulting lithiated species with a suitable chloroborane (B76620) derivative. nih.govmdpi.com

The starting material, 1,8-bis(diisopropylphosphino)-9-bromoanthracene, can be prepared from 1,8-dibromo-9-methoxyanthracene. nih.govmdpi.com This process involves a reaction with n-butyllithium (n-BuLi) and subsequently with diisopropylchlorophosphine. nih.govmdpi.com The resulting 1,8-bis(diisopropylphosphino)-9-methoxyanthracene is then treated with lithium di-tert-butylbiphenylide (LDBB) and a brominating agent like BrCF2CF2Br to yield 1,8-bis(diisopropylphosphino)-9-bromoanthracene. nih.govmdpi.com

The subsequent conversion to the 9-borylanthracene compound involves the reaction of 1,8-bis(diisopropylphosphino)-9-bromoanthracene with an organolithium reagent, such as n-butyllithium, to generate the 9-lithioanthracene intermediate. This highly reactive species is then reacted in situ with a chloroborane, for instance, a B-chloroborane derivative, to yield the desired 1,8-bis(diisopropylphosphino)-9-borylanthracene. nih.govmdpi.comnih.gov

An interesting structural feature of the resulting 9-borylanthracene derivative is the coordination of the boron atom. X-ray crystallography has shown that the boron atom is tetrahedrally coordinated, but only by one of the two diisopropylphosphino groups. oup.com However, ¹H NMR spectroscopy indicates a symmetrical pattern for the anthracene protons even at low temperatures, suggesting a rapid intramolecular bond-switching process in solution where the boron atom alternates its coordination between the two phosphino (B1201336) groups. oup.com

A similar strategy has been employed for the synthesis of 1,8-bis(dimethylamino)-9-borylanthracene derivatives. nih.govresearchgate.net In this case, 1,8-bis(dimethylamino)-9-bromoanthracene is treated with n-BuLi to form the corresponding 9-lithioanthracene, which then reacts with B-chloroborane derivatives. nih.gov Similar to the phosphino-substituted analogue, these borylanthracene derivatives exhibit an unsymmetrical structure in the solid state, with only one dimethylamino group coordinating to the boron atom. nih.gov

Table 1: Synthesis of 9-Borylanthracene from 1,8-bis(diisopropylphosphino)-9-bromoanthracene

StepStarting MaterialReagentsProduct
11,8-Dibromo-9-methoxyanthracene1. n-BuLi2. Diisopropylchlorophosphine1,8-bis(diisopropylphosphino)-9-methoxyanthracene
21,8-bis(diisopropylphosphino)-9-methoxyanthracene1. LDBB2. BrCF2CF2Br1,8-bis(diisopropylphosphino)-9-bromoanthracene
31,8-bis(diisopropylphosphino)-9-bromoanthracene1. n-BuLi2. B-chloroborane derivative1,8-bis(diisopropylphosphino)-9-borylanthracene

Nucleophilic Substitution Reactions

The presence of the bromine atom on the anthracene ring is pivotal in enabling nucleophilic substitution reactions, a class of reactions not typically favored by the electron-rich anthracene core itself.

The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the anthracene ring system. This effect reduces the electron density of the aromatic core, enhancing its electrophilic character. cymitquimica.com Consequently, the carbon atom to which the bromine is attached becomes more susceptible to attack by nucleophiles. cymitquimica.comsmolecule.com This induced electrophilicity is a key feature of this compound's reactivity, making it a valuable substrate for synthesizing various functionalized anthracene derivatives through the displacement of the bromide ion. cymitquimica.com

The mechanism of nucleophilic aromatic substitution on aryl halides like this compound can proceed through different pathways. In many cases, particularly with strong nucleophiles, the reaction may involve the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. However, for many synthetically useful transformations, especially those involving weaker nucleophiles, transition metal catalysis is required to facilitate the substitution.

Copper catalysis is frequently employed to facilitate nucleophilic substitution reactions on aryl halides, including this compound. These reactions, often variations of the Ullmann condensation or Buchwald-Hartwig amination, allow for the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds under relatively mild conditions. lookchem.comrsc.orgnumberanalytics.com For instance, highly brominated anthracenes can be converted into methoxy (B1213986) and cyano derivatives through copper-assisted nucleophilic substitutions. nih.gov In one study, 2,9,10-tribromoanthracene was successfully transformed into the corresponding trimethoxy and trinitrile compounds using copper catalysts. nih.gov These reactions typically involve a Cu(I) species as the active catalyst, which undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com

Below is a table summarizing examples of copper-assisted nucleophilic substitution reactions involving bromoanthracene derivatives.

Aryl HalideNucleophileCatalyst/ReagentsProductYieldReference
2,9,10-TribromoanthraceneSodium MethoxideCuI, 1,10-Phenanthroline2,9,10-Trimethoxyanthracene- nih.gov
2,9,10-TribromoanthraceneCopper(I) CyanidePyridine2,9,10-Tricyanoanthracene- nih.gov
2-Bromo-5-iodopyridineAmines/AmidesCuI, 1,2-DiolC-5 Aminated ProductExcellent rsc.org
Aryl HalidesTetrazolesCopper Catalyst1,3-DiaminoisoquinolinesGood researchgate.net

Photochemical Transformations

The extended π-system of the anthracene core makes this compound a photochemically active molecule. cymitquimica.commdpi.com Upon absorption of light, typically in the UV region, it is promoted to an electronically excited state, unlocking unique reaction pathways not accessible under thermal conditions. mdpi.com

Upon irradiation with UV light (>300 nm), this compound absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁). mdpi.com From this S₁ state, the molecule can undergo several processes. It can decay back to the ground state via fluorescence or non-radiative pathways. Alternatively, it can undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁). nih.gov Both the excited singlet and triplet states are reactive species. For instance, the excited state can be quenched by electron donors, leading to the formation of a radical anion. icm.edu.pl In one study, the laser photolysis of 9,10-dibromoanthracene in the presence of a diene led to the generation of the dibromoanthracene radical anion. icm.edu.pl Photochemical reactions can also be initiated through electron transfer from the excited state of the anthracene derivative to an electron acceptor. beilstein-journals.org

The dynamics of the excited states of anthracene derivatives are complex and heavily influenced by the molecular structure and the surrounding environment, such as the solvent. nih.gov The lifetime of the excited states is a crucial factor determining their reactivity. For example, studies on related donor-acceptor systems involving anthracene have shown excited state lifetimes with both fast (nanosecond) and slow (microsecond) components, indicating the presence of multiple emissive species, such as locally excited (LE) states and charge-transfer (CT) states. nih.gov The polarity of the solvent can significantly affect the energy levels of these states and the rates of decay; increasing solvent polarity often leads to a decrease in fluorescence quantum yield and excited-state lifetime due to the stabilization of non-radiative charge transfer states. nih.gov

The presence of the bromine atom can also influence excited state dynamics through the "heavy atom effect," which can enhance the rate of intersystem crossing from the singlet to the triplet state. researchgate.net This effect promotes the population of the triplet state, which can be a key intermediate in many photochemical reactions.

SystemExcited StateLifetime (τ)ConditionsReference
Dianthrylboron-based system 1S₁τ₁ = 1.51 ns (29.59%), τ₂ = 8.41 ns (70.41%)- nih.gov
Dianthrylboron-based system 2S₁τ₁ = 1.51 ns (12.59%), τ₂ = 7.41 ns (87.41%)- nih.gov
Bismuthinidene Complex³MLCT9.1 nsMeCN, 25 °C nih.gov

A hallmark reaction of anthracenes is [4+4] photodimerization, where two molecules in proximity join at their central (9 and 10) positions upon irradiation. mdpi.comnih.gov This reaction occurs from the excited singlet state of one molecule interacting with a ground state molecule. mdpi.com this compound can undergo this reaction to form a homodimer. mdpi.comresearchgate.net The reaction is often reversible, with the dimer undergoing cleavage back to the monomers upon irradiation at a shorter wavelength (<300 nm). mdpi.com

Kinetic studies comparing the photodimerization of anthracene and 9-bromoanthracene revealed that the presence of the bromine atom significantly slows down the reaction. mdpi.com When irradiated separately, the dimerization of anthracene was found to be approximately 10 times faster than that of 9-bromoanthracene. mdpi.comzenodo.org In mixtures, this compound can also react with other anthracene derivatives, such as unsubstituted anthracene, to form mixed dimers (heterodimers). mdpi.comresearchgate.net

Reactants (in CD₂Cl₂)ReactionKinetic Constant (k)Reference
Anthracene (A)A + A → AA2.8 × 10⁻³ s⁻¹ mdpi.com
9-Bromoanthracene (B)B + B → BB2.6 × 10⁻⁴ s⁻¹ mdpi.com

Before the formation of a stable photodimer, an "excimer" (excited state dimer) may be formed. An excimer is a short-lived, transient complex formed between an excited molecule and a ground-state molecule. icm.edu.pl It is characterized by a broad, structureless, and red-shifted fluorescence compared to the monomer emission. While not always a direct intermediate on the path to the stable dimer, excimer formation is a competing deactivation pathway for the excited state and provides evidence of the close association of molecules required for dimerization. icm.edu.pl

Photoreactivity in Mixtures (e.g., with Anthracene and 9-Bromoanthracene)

The photoreactivity of anthracenes is a well-documented phenomenon, characterized by their ability to undergo photodimerization upon exposure to UV light. mdpi.comnih.gov While studies focusing specifically on this compound are not prevalent, research on mixtures of anthracene (A) and its isomer, 9-bromoanthracene (B), provides a strong model for the expected behavior. mdpi.comzenodo.org When such mixtures are irradiated, a complex array of products can form, including homodimers (AA and BB) and a heterodimer, or "mixdimer" (AB). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the kinetics of these simultaneous photoreactions in solution. mdpi.com These studies reveal that the rates of dimerization are influenced by the substituent on the anthracene core. In one exemplary study using anthracene and 9-bromoanthracene, the dimerization of unsubstituted anthracene was found to be significantly faster than that of 9-bromoanthracene when measured in separate solutions. mdpi.comzenodo.orgresearchgate.net However, when mixed, the formation of the AB mixdimer occurs at a rate comparable to the formation of the anthracene homodimer (AA), highlighting a complex interplay between the reactants under photochemical conditions. mdpi.com

Investigating these reactions in a mixture is advantageous as it allows for the determination of relative reactivity under identical experimental conditions, offering deeper insights into the photodimerization process. mdpi.comnih.gov The formation of the mixdimer is a notable outcome, as the bromine atom in 9-bromoanthracene acts as a deactivating group. mdpi.com This understanding is crucial for the rational design and photofabrication of novel materials based on mixed anthracene systems. mdpi.comnih.gov

Table 1: Exemplary Kinetic Constants for Photodimerization in Anthracene (A) and 9-Bromoanthracene (B) Mixtures This table is based on data from studies on anthracene and 9-bromoanthracene and serves as a model for the types of kinetic data obtainable for such mixtures.

ReactionSample TypeKinetic Constant (k)
A + A → AASeparate SamplekA (Faster)
B + B → BBSeparate SamplekB (Slower, ~10x slower than kA)
A + A → AAMixturekA (Faster)
B + B → BBMixturekB (Slower, ~2x slower than kA)
A + B → ABMixturekAB (Comparable to kA in mixture)
Data derived from studies by Izdebska et al. mdpi.comzenodo.orgresearchgate.net

Catalytic Reactions and Ligand Applications

This compound is a versatile building block in organic synthesis, particularly in reactions involving metal catalysts. It serves both as a substrate for creating larger, more complex molecules and as a precursor for ligands that can steer the course of catalytic reactions.

Use in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst, is a cornerstone of modern organic synthesis. wikipedia.org Bromoanthracenes, including the 2-bromo isomer, are valuable substrates in these reactions for the synthesis of substituted anthracenes. acs.org These products are of interest for applications in materials science, such as for Organic Light Emitting Diodes (OLEDs). ossila.com

For instance, this compound can undergo palladium-catalyzed Sonogashira coupling with terminal alkynes to produce aryl alkynes, which are precursors to larger fused polycyclic aromatic systems known as azuacenes. nih.govacs.org In another variation, the carbonylative Suzuki-Miyaura reaction, a carbonyl group is inserted during the coupling. A derivative, this compound-9,10-dione, has been successfully coupled with a phenyl boronate under these conditions to yield the corresponding ketone, demonstrating the reactivity of the bromoanthracene scaffold even when relatively electron-poor. nih.govacs.org The development of efficient catalytic systems, sometimes employing specialized N-heterocyclic carbene ligands or palladacycles, has been crucial for achieving high yields in the arylation of bromoanthracene substrates. acs.org

Table 2: Example of a Metal-Catalyzed Cross-Coupling Reaction

Reaction TypeSubstrateReagentCatalyst SystemProduct TypeRef.
Carbonylative Suzuki-MiyauraThis compound-9,10-dionePhenyl DABO boronatePalladium(0) complex, phosphine (B1218219) ligandUnsymmetrical biaryl ketone nih.gov, acs.org
Sonogashira CouplingThis compound1-HexynePalladium catalystAryl alkyne nih.gov, acs.org
Suzuki-Miyaura ArylationBromoanthracene substratesAryl boronic acidsPalladacycle complexArylated anthracenes acs.org

Ligand Synthesis for Metal Catalysts (e.g., hydroformylation, Diels-Alder reaction)

Beyond its role as a substrate, the anthracene moiety can be incorporated into ligands to influence the outcome of catalytic reactions. Bromoanthracene itself has been noted as an advantageous ligand in certain hydroformylation processes. google.com Hydroformylation, or the oxo process, is an industrial reaction that converts alkenes into aldehydes using a catalyst, typically a rhodium or cobalt complex, where the choice of ligand is critical for controlling selectivity. numberanalytics.comtamu.edu

In the context of the Diels-Alder reaction, a powerful tool for forming six-membered rings, bromoanthracenes typically act as the diene component. orientjchem.org While many studies focus on the 9-bromo isomer, the principles apply to the anthracene core in general. For example, 9-bromoanthracene has been used in cascade reactions where a palladium-catalyzed carboamination is followed by an intramolecular Diels-Alder cycloaddition to generate complex polycyclic nitrogen heterocycles. nih.gov In solid-state chemistry, the Diels-Alder reaction of a co-crystal containing 9-bromoanthracene has been used as a method to modify the material's thermal expansion properties by forming covalent bonds between adjacent molecules. rsc.org

Mechanism of Formation in Gas Phase Reactions

The formation of large polycyclic aromatic hydrocarbons (PAHs) is a topic of intense interest in combustion chemistry and astrophysics. Recent studies have unveiled a unified, low-temperature mechanism for the formation of acenes, phenacenes, and helicenes, where this compound plays a key role as a precursor molecule. escholarship.orgresearchgate.net

Role in Acenes, Helicenes, and Phenacenes Formation

In laboratory simulations of interstellar and combustion environments, this compound is used as a precursor to generate the highly reactive 2-anthracenyl radical ([C₁₄H₉]•). escholarship.org This is achieved by pyrolyzing this compound at high temperatures (e.g., 1400 K), which cleaves the weak carbon-bromine bond. escholarship.org The resulting radical is a key intermediate in the molecular mass growth processes that lead from smaller aromatic systems like anthracene to larger, more complex PAHs such as tetracene ( nih.govacene), chrysene (B1668918) ( nih.govphenacene), and benzo[c]phenanthrene (B127203) ( nih.govhelicene). escholarship.orgresearchgate.net This pathway represents an isomer-selective route to these larger aromatic structures, proceeding through resonantly stabilized free radical intermediates. researchgate.net

Vinylacetylene Mediated Chemistry

The transformation of the 2-anthracenyl radical into larger PAHs is mediated by its reaction with vinylacetylene (C₄H₄). escholarship.orgresearchgate.net This gas-phase chemistry is notable for being a barrierless, low-temperature pathway, challenging previous paradigms that such molecular growth only occurs at very high temperatures. escholarship.orgresearchgate.net The reaction proceeds via the addition of the anthracenyl radical to vinylacetylene, forming a C₁₈H₁₃ radical intermediate. This intermediate then loses a hydrogen atom to form stable C₁₈H₁₂ isomers. escholarship.org

Experiments using high-temperature reactors coupled with mass spectrometry have identified the products of the reaction between the 2-anthracenyl radical and vinylacetylene. escholarship.orgresearchgate.net The potential energy surface for the reaction of the 2-anthracenyl radical shows pathways leading to the formation of both the linear acene (tetracene) and the zig-zag phenacene (benz[a]anthracene), demonstrating how a single precursor radical can lead to different classes of PAHs. researchgate.net

Table 3: Summary of this compound in Gas-Phase PAH Formation

ProcessRole of this compoundKey ReactantConditionsKey ProductsRef.
Radical GenerationPrecursor to 2-anthracenyl radical(self)Pyrolysis (1400 K)[C₁₄H₉]• radical + Br• escholarship.org
Molecular GrowthRadical reactantVinylacetylene (C₄H₄)High Temperature (~1400 K), Gas PhaseC₁₈H₁₂ isomers (Tetracene, Benz[a]anthracene) escholarship.org, researchgate.net

Advanced Spectroscopic Characterization and Analysis of 2 Bromoanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Bromoanthracene, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR for Structural Elucidation and Reaction Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying the positions of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between 7.5 and 8.7 ppm. rsc.org The specific coupling patterns and integration values of these peaks allow for the unambiguous assignment of each proton in the anthracene (B1667546) core.

Furthermore, ¹H NMR serves as an effective tool for monitoring the progress of chemical reactions involving this compound. google.commagritek.com For instance, during a substitution reaction where the bromine atom is replaced, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product can be observed in real-time. magritek.com This allows for the optimization of reaction conditions and the determination of reaction kinetics. mdpi.com For example, in the synthesis of 2-(2-anthryl)triphenylene, the reaction between this compound and triphenylene-2-boronic acid pinacol (B44631) ester can be monitored by observing the changes in the aromatic region of the ¹H NMR spectrum. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Absorption Characteristics and Optical Gaps

The UV-Vis absorption spectrum of this compound, like other anthracene derivatives, is characterized by distinct absorption bands in the ultraviolet region. ijcrt.org These bands correspond to π-π* electronic transitions within the aromatic system. The onset of the absorption spectrum can be used to estimate the optical band gap of the material, which is a crucial parameter for its potential applications in electronic devices. For instance, the optical band gap of a thin film of a derivative of this compound was calculated to be 2.70 eV from its UV-Vis spectrum. pkusz.edu.cn

Solvent Effects on UV-Vis Spectra

The UV-Vis absorption spectrum of this compound can be influenced by the polarity of the solvent in which it is dissolved. ijcrt.orgresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. ijiset.com Generally, an increase in solvent polarity can cause a shift in the absorption maxima (λmax). biointerfaceresearch.com For example, studies on similar aromatic compounds have shown that both repulsive and dispersive solute-solvent interactions can affect the band positions in the UV-Vis spectra. spectroscopyonline.com The specific nature and magnitude of the solvent effect depend on the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy

Photoluminescence and electroluminescence are processes in which a molecule emits light from an electronically excited state.

This compound and its derivatives are known to exhibit photoluminescence, meaning they can emit light after absorbing photons. The emission properties, such as the wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.govpkusz.edu.cn For instance, derivatives of this compound have been utilized as emitters in organic light-emitting diodes (OLEDs), where they can produce blue or even white light. pkusz.edu.cn The photoluminescence quantum yield of a 2-fluorenyl-2-anthracene derivative, synthesized from this compound, was reported to be around 58.8% in solution. pkusz.edu.cn

Electroluminescence is the generation of light by a material in response to an electric current. acs.org Materials based on this compound have been investigated for their electroluminescent properties in OLEDs. google.comacs.org In these devices, charge carriers (electrons and holes) are injected into the organic material, where they recombine to form excited states (excitons) that subsequently decay radiatively to emit light. The efficiency and color of the emitted light are key performance metrics for these devices. mdpi.com For example, an OLED device using a derivative of this compound as a host material doped with a fluorescent dopant can exhibit bright electroluminescence. acs.org

Fluorescence Properties and Quantum Yields

The fluorescence of anthracene derivatives is a key characteristic, with the position of the bromine atom impacting emission intensity and quantum efficiency. The introduction of a bromine atom, a heavy atom, can influence intersystem crossing rates, which in turn affects the fluorescence quantum yield. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Studies on various functionalized anthracene derivatives show a wide range of quantum yields. For instance, in a series of piperidyl-substituted anthracenes, the quantum yield was found to be highly dependent on the substitution pattern and the physical state (solution vs. solid). rsc.org The fluorescence quantum yield is often calculated relative to a known standard, such as quinine (B1679958) sulfate. nih.gov The inherent flexibility and the presence of heavy atoms in a molecular system can lead to a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields (Φfl) of Anthracene Derivatives This table provides examples of quantum yields for different anthracene derivatives to illustrate the range and dependence on structure and state. Note that these are not all direct derivatives of this compound but demonstrate the photophysical principles.

CompoundState/SolventQuantum Yield (Φfl)Reference
1,4-BPASuspension0.49 rsc.org
9,10-BPASuspension0.79 rsc.org
9,10-BPANeat Powder0.86 rsc.org
2-Anthryl-2-anthracence (2A)Thin Film0.139 pkusz.edu.cn
2-Fluorenyl-2-anthracene (FlAnt)Thin Film0.157 pkusz.edu.cn

Solid-State Emission vs. Solution Emission

The emission properties of this compound and its derivatives often differ significantly between the solution and solid states. In solution, molecules are typically isolated and exhibit monomer fluorescence. However, in the solid state (e.g., crystals or thin films), intermolecular interactions such as π–π stacking can lead to the formation of excited-state dimers (excimers) or other aggregates, which emit at different, often longer, wavelengths. acs.org This phenomenon can cause a red shift in the emission spectrum and, in many cases, fluorescence quenching. acs.org

However, some derivatives are specifically designed to exhibit aggregation-induced emission (AIE), where fluorescence is weak in solution but becomes strong in the aggregated or solid state. rsc.org This effect is often attributed to the restriction of intramolecular motions in the solid state, which closes non-radiative decay channels and enhances radiative emission. nih.gov For example, para-substituted bis(piperidyl)anthracenes (BPAs) like 1,4-BPA and 9,10-BPA exhibit AIE, with their fluorescence quantum yields being substantially higher in solid suspensions compared to solutions. rsc.org

A study on 2-anthryl-2-anthracence (2A), synthesized from this compound, showed that while it has a blue emission in solution, it demonstrates a broad greenish-yellow emission in the solid state. pkusz.edu.cn This change is attributed to the formation of excimers due to close molecular packing in the thin film. pkusz.edu.cn In contrast, the closely related 2-fluorenyl-2-anthracene (FlAnt) showed a deep-blue emission in the solid state, indicating that subtle structural changes can drastically alter solid-state packing and emission characteristics. pkusz.edu.cn

Table 2: Comparison of Solution and Solid-State Emission for Anthracene Derivatives

Compound/DerivativeEmission in SolutionEmission in Solid StateKey ObservationReference
2-Anthryl-2-anthracence (2A)BlueGreenish-Yellow (Broad emission centered at 550 nm)Excimer formation in the solid state. pkusz.edu.cn
2-Fluorenyl-2-anthracene (FlAnt)BlueDeep-Blue (CIE: 0.16, 0.11)Monomer-like emission retained in solid state. pkusz.edu.cn
9,10-BPALow FluorescenceHigh Fluorescence (Φfl = 0.86)Aggregation-Induced Emission (AIE). rsc.org
Diphenylphosphanyl Anthracenes (oxidized)VariesGreen EmissionEmission shift due to butterfly-bent structure in solid state. nih.gov

White Light Emission from this compound Derivatives

This compound serves as a crucial building block for materials used in white organic light-emitting diodes (WOLEDs). ossila.com Achieving white light emission typically involves combining complementary colors (e.g., blue and yellow, or blue, green, and red) from different emitting molecules or from different emission mechanisms within a single device. researchgate.net

A notable example involves derivatives synthesized via the Suzuki coupling of this compound. A blend of two such materials, the blue-emitting 2-fluorenyl-2-anthracene (FlAnt) and the greenish-yellow-emitting 2-anthryl-2-anthracence (2A), was used to create an OLED. pkusz.edu.cn By carefully controlling the ratio of these two compounds in a single emissive layer, the device produced stable, solid-state white-light emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.33, 0.34) at an applied voltage of 10 V. pkusz.edu.cnossila.com This strategy leverages the different solid-state emission characteristics of structurally similar molecules to generate a broad emission spectrum that appears white to the human eye. pkusz.edu.cn

Delayed Fluorescence Characteristics

Delayed fluorescence (DF) is a photophysical phenomenon where a molecule is excited to a singlet state, undergoes intersystem crossing to a triplet state, and then returns to the singlet state via thermal activation before emitting a photon. This process, known as thermally activated delayed fluorescence (TADF), is of great interest for OLEDs as it allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. A key requirement for TADF is a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov

While this compound itself is not a primary example, its derivatives have been engineered to exhibit these properties. For example, a novel emitter, 2,2′,2″-nitrilotris(anthracene-9,10-dione) (NAQ3), was synthesized using a coupling reaction involving this compound-9,10-dione. x-mol.net This molecule, with a donor-acceptor architecture, shows no delayed fluorescence in solution due to free molecular rotation. However, in a solid matrix, these rotations are restricted, which suppresses non-radiative decay pathways and enables the observation of delayed fluorescence. x-mol.net Other complex donor-acceptor systems based on anthracene also show delayed fluorescence characteristics over a broad range of temperatures (80–300 K), with ΔEST values as low as 0.06 eV being calculated from their fluorescence and phosphorescence spectra. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for analyzing the molecular structure of this compound. These two methods are complementary and provide a detailed fingerprint of a molecule's vibrational modes. edinst.comksu.edu.sa

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. ksu.edu.sa Therefore, vibrations of polar functional groups typically result in strong IR absorption bands. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering corresponds to the energy gained or lost to molecular vibrations. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. edinst.com Symmetrical vibrations and non-polar bonds, like C-C bonds in the aromatic rings, often produce strong Raman signals. ksu.edu.sa

Computational Chemistry Studies on 2 Bromoanthracene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for investigating the properties of organic molecules like 2-bromoanthracene. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of these compounds. bhu.ac.inresearchgate.net

Through DFT calculations, the ground-state geometries of this compound and its derivatives can be optimized to find their most stable conformations. This process involves determining the bond lengths and angles that correspond to the minimum energy of the molecule. nih.gov Once the optimized geometry is obtained, various electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic stability and reactivity. researchgate.netijarset.com A smaller gap generally suggests that the molecule is more easily excitable and more reactive. ijarset.com

Table 1: Calculated Electronic Properties of a this compound Derivative (APDPD)

PropertyValue
HOMO Energy-5.98 eV
LUMO Energy-3.22 eV
Electrochemical Energy Gap2.76 eV

This data is based on DFT calculations for (E)-1-(4-(anthracen-2-yl)phenyl)-2-(4-(decyloxy)phenyl)diazene (APDPD). pkusz.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.govgaussian.com This method is particularly valuable for understanding the electronic transitions that occur when a molecule absorbs light, providing insights into its optical properties, such as its UV-visible absorption spectrum. bhu.ac.innih.gov

By simulating the absorption spectra, TD-DFT can predict the wavelengths at which a molecule will absorb light most strongly. researchgate.net These predictions can be compared with experimental data to validate the computational model and to help assign the observed absorption bands to specific electronic transitions. For example, TD-DFT calculations can reveal whether an absorption band corresponds to a π → π* transition, which is common in aromatic systems like anthracene (B1667546), or to a charge-transfer (CT) transition, where an electron moves from a donor part of the molecule to an acceptor part. nih.gov

In a study of donor-acceptor systems based on dianthrylboron, TD-DFT was used to analyze the energies and characters of various excited states. nih.gov The calculations helped to distinguish between locally excited (LE) states, centered on the anthracene moieties, and charge-transfer states. nih.gov

Table 2: Illustrative TD-DFT Data for a Dianthrylboron-Based Donor-Acceptor Compound

StateCharacter
Higher Energy BandLE (π → π* centered on anthracene)
Lower Energy BandCT (π(anthracene) → p(B)*, N → B)

This table illustrates the type of information that can be obtained from TD-DFT calculations on complex derivatives of this compound. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.inuni-muenchen.de The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of positive and negative electrostatic potential. ijarset.comuni-muenchen.de

Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. ijarset.comuni-muenchen.de For a molecule like this compound, the MEP map can help to identify which parts of the anthracene ring system are most likely to react with different types of reagents. The bromine atom, being electronegative, would be expected to influence the charge distribution significantly.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a central role in chemical reactions. researchgate.netijarset.com The distribution of these orbitals across the molecule provides clues about its reactivity. researchgate.net For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electron donation in a reaction, while the regions where the LUMO is localized are the likely sites of electron acceptance. researchgate.net

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A smaller value indicates a more reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. ijarset.com

Computational Insights into Reaction Mechanisms

Computational chemistry is not only useful for studying the properties of stable molecules but also for investigating the pathways of chemical reactions. rsc.org By modeling the transition states and intermediates, it is possible to gain a detailed understanding of how a reaction proceeds.

A key aspect of studying reaction mechanisms is the determination of activation barriers, which are the energy humps that must be overcome for a reaction to occur. researchgate.net Computational methods can be used to locate the transition state structure, which is the highest point on the reaction energy profile, and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or activation barrier.

By comparing the activation barriers for different possible reaction pathways, it is possible to predict which pathway is more likely to be followed. researchgate.net For example, in a reaction involving this compound, computational studies could be used to determine whether a particular substitution reaction proceeds via a concerted mechanism (where all bonds are broken and formed in a single step) or a stepwise mechanism (involving one or more intermediates). researchgate.net This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of organic chemistry, determining the pathway through which reactants transform into products. psiberg.com In a concerted reaction, all bond-breaking and bond-forming events occur in a single, coordinated step through a single transition state. psiberg.comnih.gov Conversely, a stepwise reaction proceeds through a sequence of distinct steps, involving the formation of one or more intermediates. psiberg.com

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating these mechanisms for reactions involving this compound and its derivatives. For instance, in Diels-Alder reactions, a common transformation for anthracene compounds, calculations can determine whether the cycloaddition occurs in a single concerted step or via a two-step pathway involving a diradical intermediate. nih.gov

One method to computationally distinguish between these pathways is to analyze the bond orders of the forming σ-bonds in the transition state. researchgate.net A small difference in bond orders suggests a concerted mechanism, whereas a significant difference points towards a stepwise pathway. researchgate.net For example, a difference in bond order (ΔBO) greater than 0.63 has been used as a criterion to characterize a stepwise mechanism. researchgate.net Computational results for many Diels-Alder reactions of anthracenes indicate a concerted mechanism. researchgate.net However, the energy difference between concerted and stepwise pathways can be small in some cases, suggesting that competing mechanisms may be at play, particularly in dehydro-Diels-Alder reactions involving diynes where the difference can be as low as 0.5-2 kcal/mol. nih.gov

Thermodynamic and Kinetic Control of Reactions

Computational chemistry provides a powerful framework to predict and rationalize the outcomes of reactions under these different control regimes. By calculating the activation energies and the relative energies of the products, chemists can forecast the product distribution under various conditions. ucla.edu

For example, in the electrophilic addition to conjugated dienes, a classic case of this dichotomy, computational models can predict the formation of both 1,2- and 1,4-addition products. youtube.com Low temperatures typically favor the kinetic product because the reaction is irreversible, and the product that forms faster predominates. youtube.com At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favoring the formation of the more stable thermodynamic product. youtube.com

In the context of Diels-Alder reactions involving anthracene derivatives, computational studies can reveal that while one regioisomer may be kinetically favored due to a lower activation barrier, another might be thermodynamically more stable. researchgate.net For instance, a study on the Diels-Alder reaction of cyclopentadiene (B3395910) with furan (B31954) showed that at room temperature, the kinetically favored endo isomer is the major product, whereas at 81 °C, the thermodynamically more stable exo isomer prevails. wikipedia.org These computational predictions are invaluable for designing synthetic strategies to selectively obtain the desired product.

Reaction ControlFavored ProductDefining CharacteristicTypical Condition
Kinetic Control Kinetic ProductLowest activation energy (forms fastest). wikipedia.orgyoutube.comLow temperature, irreversible conditions. youtube.com
Thermodynamic Control Thermodynamic ProductLowest Gibbs free energy (most stable). wikipedia.orgyoutube.comHigh temperature, reversible conditions. youtube.com

Studies on Excited States and Charge Transfer

The behavior of molecules in their electronically excited states is fundamental to their photophysical and photochemical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for exploring the geometries, dipole moments, and transitions of these excited states. nih.govresearchgate.net

Excited State Geometries and Dipole Moments

Upon absorption of light, molecules are promoted to an excited state, which often has a different geometry and electronic distribution compared to the ground state. researchgate.net Computational optimization of excited state geometries reveals how the molecule relaxes in the excited state. For derivatives of this compound, such as dianthrylboron-based systems, TD-DFT calculations have shown that the geometries in the first excited singlet (S1) and triplet (T1) states can differ significantly from the ground state (S0). nih.govfrontiersin.org For instance, in one such derivative, the phenothiazine (B1677639) moiety adopts a more planar geometry in the S1 and T1 states compared to its puckered ground-state conformation. frontiersin.org

The dipole moment of a molecule, a measure of its charge distribution, can also change dramatically upon excitation. researchgate.net An increase in the dipole moment from the ground to the excited state indicates a significant charge transfer (CT) character in the excited state. nih.govtuni.fi Computational studies on donor-acceptor systems containing anthracene have shown that the excited state dipole moments are often larger than their ground state counterparts, confirming the presence of CT states. nih.gov For example, in certain cyanoanthracene derivatives, the calculated dipole moment of the S1 state was found to increase significantly in more polar solvents, indicating a greater CT character. unamur.be

Compound/SystemGround State Dipole MomentExcited State Dipole MomentObservation
Porphyrin-Fullerene Dyad~4 D tuni.fi~20 D tuni.fiSignificant increase, indicating charge transfer. tuni.fi
Dianthrylboron-based derivative 2-Much larger than derivative 1. nih.govFlexible donor moiety allows for stabilization of the CT state. nih.gov
Cyanoanthracene derivative DPAAnCN-9.5 D (low polarity solvent), 25 D (high polarity solvent) unamur.beIncreasing CT character with solvent polarity. unamur.be
Cyanoanthracene derivative CzAnCN-13.2 D (low polarity solvent), 23 D (high polarity solvent) unamur.beIncreasing CT character with solvent polarity. unamur.be

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Events

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. The reverse process, reverse intersystem crossing (rISC), is a transition from a triplet to a singlet state. nih.gov These processes are crucial in determining the efficiency of photoluminescent materials, including those used in organic light-emitting diodes (OLEDs).

Computational studies can predict the rates of ISC and rISC by calculating the energy gap between the relevant singlet and triplet states (ΔEST) and the spin-orbit coupling between them. A small ΔEST is a key factor for efficient thermally activated delayed fluorescence (TADF), a process that relies on rISC. nih.gov Computational modeling of anthracene derivatives has shown that the energy differences between S1, T1, and T2 states and their symmetries can greatly favor ISC and rISC. nih.gov In some cases, rISC can also occur from higher-lying triplet states (Tn) to excited singlet states (Sn), a phenomenon known as "hot exciton" channel, which can enhance the efficiency of OLEDs. nih.govrsc.org TD-DFT calculations have been used to elucidate this "fluorescence via higher triplets" (FvHT) mechanism in a bisanthracene derivative, showing that a T4 exciton (B1674681) can be converted to an S2 exciton via rISC. arxiv.org

Reorganization Energies in Charge Transport

The efficiency of charge transport in organic materials is a critical factor for their application in electronic devices. The process of charge hopping between molecules is influenced by the reorganization energy (λ), which represents the energy required to distort the molecule from its neutral geometry to the geometry of its ionized state and vice versa. chemrxiv.orgrsc.org A smaller reorganization energy generally leads to more efficient charge transport. shuaigroup.net

Computational chemistry provides a direct way to calculate the intramolecular reorganization energy. chemrxiv.org For anthracene derivatives, these calculations have shown that structural rigidity can lead to smaller reorganization energies and, consequently, higher charge mobility. shuaigroup.net For example, the reorganization energy of a rigid 2A molecule was calculated to be 108 meV, which is about 40 meV smaller than that of a more flexible fluorenyl-anthracene (FlAnt) derivative, partly explaining the higher calculated hole mobility of 2A. shuaigroup.net In another study on t-butylated 9,10-di(2-naphthyl)anthracene (ADN) compounds, computational results indicated that all derivatives possessed similar reorganization energies of around 0.3 eV. nycu.edu.tw This suggested that the observed decrease in carrier mobility with increased t-butylation was primarily due to a decrease in the charge-transfer integral rather than changes in reorganization energy. nycu.edu.tw

MoleculeReorganization Energy (Hole)Calculated Hole Mobility
2A108 meV shuaigroup.net4.17 and 3.46 cm²/Vs shuaigroup.net
FlAnt~148 meV shuaigroup.net0.20 and 0.51 cm²/Vs shuaigroup.net
ADN (un-substituted)0.33 eV nycu.edu.tw-
t-butylated ADN derivatives0.29–0.34 eV nycu.edu.tw-

Prediction of Unknown Reactions and Catalyst Design

A significant frontier in computational chemistry is the prediction of new reactions and the rational design of catalysts. mdpi.com By simulating reaction pathways and catalyst-substrate interactions, researchers can screen for optimal conditions and novel catalytic systems before embarking on extensive experimental work. innovations-report.com

Computational methods can be used to predict the outcomes of reactions involving this compound, for example, in palladium-catalyzed cross-coupling reactions. ethz.chmdpi-res.com These calculations can help elucidate the reaction mechanism, identify the active catalytic species, and predict the selectivity of the reaction. ethz.ch For instance, computational and experimental studies on the reaction of a Pd(I)-dimer with aryl iodides helped to exclude the involvement of monomeric Pd(0) species or radical intermediates. ethz.ch

Furthermore, computational tools are increasingly used to design new catalysts with enhanced activity and selectivity. mdpi.com This involves modeling the interaction of substrates with different catalyst structures to identify features that lead to lower activation barriers or preferential formation of a desired product. innovations-report.comdiva-portal.org While specific examples focusing solely on catalyst design for this compound are not prevalent in the provided search results, the general principles of computational catalysis are directly applicable. By understanding the electronic structure and reactivity of this compound through computation, it is possible to design catalysts that can, for example, selectively activate the C-Br bond for specific cross-coupling reactions. ethz.ch

Applications of 2 Bromoanthracene in Advanced Materials Science

Organic Electronics

2-Bromoanthracene and its derivatives are integral to the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comossila.com The inherent luminescent and electrochemical properties of the anthracene (B1667546) core contribute to their suitability for these applications. chembk.com

Anthracene derivatives are recognized as promising materials for OLEDs due to their excellent optical and electroluminescent characteristics. mdpi.com The modification of the this compound scaffold allows for the synthesis of materials with high thermal stability, good film-forming properties, and efficient charge transport, which are crucial for high-performance OLEDs. chembk.com

This compound is a key precursor in the synthesis of blue-light-emitting materials for OLEDs. chembk.comcymitquimica.com The development of stable and efficient blue emitters remains a critical challenge in OLED technology. mdpi.comumich.edu Anthracene derivatives synthesized from this compound are excellent candidates for deep-blue emitters and host materials due to their wide bandgap. mdpi.commdpi.comacs.org

For instance, a novel anthracene-based host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), synthesized using a this compound derivative, exhibits a photoluminescence maximum at 440 nm in the film state and a wide bandgap of 2.95 eV, making it suitable as a blue host material. mdpi.com An OLED device using this material as the host achieved a true blue emission with an electroluminescence maximum at 460 nm. mdpi.com

Furthermore, the Suzuki coupling reaction of this compound with fluorenyl or anthryl boronic esters has yielded compounds like 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A), which serve as blue and greenish-yellow emitters, respectively. pkusz.edu.cn The combination of these materials has led to the development of white-light-emitting OLEDs. pkusz.edu.cn

Derivatives of this compound have been shown to exhibit high charge mobility. For example, 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A) have demonstrated high hole mobilities of up to 0.22 cm² V⁻¹ s⁻¹ and 3.19 cm² V⁻¹ s⁻¹, respectively. pkusz.edu.cn A mixture of these two compounds in an OLED device also showed a high mobility of 1.56 cm² V⁻¹ s⁻¹. pkusz.edu.cn This high charge mobility is attributed to the favorable molecular packing in the solid state. pkusz.edu.cn The introduction of bulky substituents at the C-2 position of the anthracene core can prevent aggregation and improve the performance of OLEDs. psu.edu

DerivativeHighest Mobility (cm² V⁻¹ s⁻¹)Ion/Ioff Ratio
2-fluorenyl-2-anthracene (FlAnt)0.222.36 x 10⁵
2-anthryl-2-anthracence (2A)3.192.13 x 10⁶
Mixture of FlAnt and 2A (1:9)1.56-

The development of white OLEDs (WOLEDs) is a significant area of research for solid-state lighting applications. This compound derivatives have been successfully utilized to create white light emission.

A notable example involves a blend of blue-emitting 2-fluorenyl-2-anthracene and greenish-yellow emitting 2-anthryl-2-anthracence, both synthesized from this compound. ossila.compkusz.edu.cn An OLED device fabricated with a mixture of these two materials produced a pure white-light emission with CIE coordinates of (0.33, 0.34) at 10 V. ossila.compkusz.edu.cn This approach demonstrates the potential of using a combination of emitters derived from a common precursor to achieve white light.

High thermal stability and electrochemical reversibility are crucial for the long-term operational stability of OLED devices. mdpi.comacs.org this compound derivatives often exhibit excellent thermal properties.

For example, the host material 2-NaAn-1-PNa, derived from this compound, shows a high decomposition temperature (Td) of 391 °C and a glass transition temperature (Tg) of 134 °C, indicating excellent thermal stability. mdpi.com Such high Tg values are desirable for ensuring the morphological stability of the amorphous film in an OLED, which contributes to a longer device lifetime. mdpi.comrsc.org 9,10-diarylanthracenes, which can be synthesized from 9-aryl-10-bromoanthracene derivatives, are known for their high thermal stability and electrochemical reversibility, making them promising materials for blue OLEDs. acs.org

CompoundDecomposition Temperature (Td)Glass Transition Temperature (Tg)
2-NaAn-1-PNa391 °C134 °C

This compound serves as a fundamental building block for synthesizing organic semiconductors used in Organic Field-Effect Transistors (OFETs). ossila.comresearchgate.net The ability to modify the anthracene core allows for the tuning of electronic properties to achieve high charge carrier mobilities, a key performance metric for OFETs. rsc.orgresearchgate.net

Derivatives such as 2-(anthracen-2-yl)tetracene (TetAnt) have been used in top-contact organic thin-film transistors (OTFTs), demonstrating a hole mobility as high as 0.79 cm² V⁻¹ s⁻¹. ossila.com Another derivative, 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), has also shown a high hole mobility of 0.1 cm² V⁻¹ s⁻¹. ossila.com The derivatization of anthracene has been shown to significantly improve the charge carrier mobility in OFETs compared to unsubstituted anthracene. researchgate.net For instance, 2,6-diphenyl anthracene (DPA) exhibits one of the highest charge mobilities among organic semiconductors. researchgate.net

Systematic studies on anthracene derivatives with aryl substituents at the 2,6-positions have shown that increasing the size of the substituent can improve electron and hole injection capabilities. rsc.org These structural modifications also influence the molecular packing, which is critical for efficient charge transport. rsc.orgresearchgate.net

CompoundApplicationHole Mobility (cm² V⁻¹ s⁻¹)
2-(anthracen-2-yl)tetracene (TetAnt)OTFTup to 0.79
2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT)OTFT0.1
2,6-diphenyl anthracene (DPA)OFETHigh

Organic Field-Effect Transistors (OFETs)

Building Block for High Hole Mobility Semiconductors

This compound is utilized as a fundamental building block for constructing polycyclic aromatic hydrocarbon (PAH) anthracene derivatives, which are employed in the fabrication of Organic Field-Effect Transistors (OFETs). ossila.com The strategic placement of the bromine atom on the anthracene core allows for facile chemical modifications, leading to the synthesis of larger, more complex organic molecules with enhanced semiconductor properties. ossila.com

One notable example is the synthesis of 2-(anthracen-2-yl)tetracene (TetAnt), a p-type semiconductor derived from this compound. ossila.com Top-contact organic thin-film transistors (OTFTs) based on TetAnt have demonstrated a high hole mobility of up to 0.79 cm² V⁻¹ s⁻¹. ossila.com This high mobility is attributed to the favorable molecular packing and electronic coupling between adjacent molecules in the solid state, facilitated by the anthracene-based structure.

Another derivative, 2,6-diphenyl anthracene (DPA), has shown one of the highest charge mobilities among organic semiconductors. researchgate.net The introduction of phenyl groups at the 2 and 6 positions of the anthracene core enhances the intermolecular interactions, leading to improved charge transport characteristics. researchgate.net However, modifications to the parent DPA structure, such as fluorination, can significantly alter the electronic properties. For instance, 2,6-DPA-F, a fluorine-substituted derivative, exhibited no hole mobility due to a significant lowering of the HOMO/LUMO energy levels compared to the parent compound. researchgate.net

The following table summarizes the hole mobility of some semiconductors derived from this compound:

Semiconductor DerivativeHole Mobility (cm² V⁻¹ s⁻¹)
2-(anthracen-2-yl)tetracene (TetAnt)0.79 ossila.com
2-(Anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT)0.1 ossila.com
2,6-diphenyl anthracene (DPA)High researchgate.net
2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene1.28 researchgate.net
Photoconductive Behavior in OFETs

Derivatives of this compound not only exhibit excellent charge transport properties but also demonstrate significant photoconductive behavior, making them suitable for optoelectronic applications. ossila.com For instance, 2-(Anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), synthesized from a this compound precursor, has shown highly efficient, trap-limited photoconductive behavior. ossila.com This material achieved a high hole mobility of 0.1 cm² V⁻¹ s⁻¹ and a remarkable photoresponsivity of up to 3370 A/W. ossila.com This high photoresponsivity indicates that the material is highly efficient at converting light into electrical current, a desirable characteristic for photodetectors and other light-sensing devices.

Organic Photovoltaics (OPVs)

This compound and its derivatives are also explored as materials for organic photovoltaics (OPVs). ossila.comsunatech.com In an OPV device, light absorption leads to the generation of an exciton (B1674681) (a bound electron-hole pair), which then needs to be separated into free charge carriers at a donor-acceptor interface. unimib.it The efficiency of this process is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials. unimib.it The tunability of the electronic properties of anthracene derivatives through chemical modification makes them promising candidates for optimizing the performance of OPV devices. ossila.com

Functional Materials through Polymer Chain Modifications

The reactivity of the bromine atom in this compound allows for its incorporation into polymer chains, leading to the creation of functional materials with tailored properties. google.com For example, anthracene-containing polymers have been synthesized using Diels-Alder "click chemistry" between anthracene and maleimide (B117702) functional groups. researchgate.net This approach has been used to create graft copolymers such as polystyrene-g-poly(ethylene glycol) (PS-g-PEG) and polystyrene-g-poly(methyl methacrylate) (PS-g-PMMA). researchgate.net These materials combine the properties of the different polymer blocks, and the anthracene unit can impart specific optical or electronic functionalities.

Amorphous Functional Materials with High Glass Transition Temperatures

A significant challenge in the development of organic electronic devices is the tendency of many organic materials to crystallize, which can lead to device instability and degradation over time. To address this, researchers have focused on designing amorphous (non-crystalline) materials with high glass transition temperatures (Tg). acs.org A high Tg indicates that the material will remain in a stable, glassy state at higher operating temperatures. researchgate.net

This compound has been instrumental in the synthesis of a novel class of amorphous functional materials based on a bimesityl (B1605842) scaffold. acs.org By functionalizing the bimesityl core with anthracene units via Pd(0)-mediated cross-coupling reactions with this compound, researchers have created molecules that are resistant to crystallization. acs.org These materials exhibit excellent amorphous properties with high glass transition temperatures, ranging from approximately 190 to 330 °C, and high thermal stability (Td > 400 °C). acs.org The bulky and rigid nature of the bimesityl core, combined with the attached anthracene fluorophores, hinders close packing and prevents crystallization. researchgate.net

The following table shows the glass transition temperatures of some anthracene-functionalized materials:

MaterialGlass Transition Temperature (Tg)
Anthracene-functionalized bimesityls190-330 °C acs.org
Phenyl-substituted fluorene-dimer cored anthracene derivatives159-257 °C researchgate.net
Silicon-cored anthracene derivatives102-177 °C researchgate.net
2-NaAn-1-PNa134 °C researchgate.net

These high-Tg amorphous materials have been successfully used in the fabrication of Organic Light-Emitting Diodes (OLEDs), demonstrating their potential for creating stable and efficient electronic devices. acs.org

Photocatalysis

In addition to its role in electronic materials, this compound also finds applications in the field of photocatalysis.

Role as a Photoinitiator in Material Science

A photoinitiator is a molecule that, upon absorption of light, generates reactive species (such as free radicals or cations) that can initiate a polymerization process. mdpi.com This process, known as photopolymerization, is widely used in various industrial applications, including coatings, adhesives, and 3D printing. researchgate.net

While specific studies detailing the direct use of this compound as a photoinitiator are not prevalent in the provided search results, its anthracene core is a well-known chromophore that can be activated by light. The general principle of a Type II photoinitiator involves the photo-excited initiator abstracting a hydrogen atom from a co-initiator to generate the initiating radicals. mdpi.com Given the photochemical properties of anthracene, it is plausible that this compound or its derivatives could function within a photoinitiating system, although further research is needed to fully elucidate its role and efficiency in this context. The fluorescence properties of some anthracene derivatives have been shown to be sensitive to the surrounding polymer matrix and mechanical stress, suggesting a potential for applications in sensor technologies. kent.ac.uk

Mechanisms of Photocatalytic Oxidation and Reduction

The anthracene framework, when incorporated into larger molecular systems, plays a crucial role in photocatalytic mechanisms. Although direct research on this compound as a primary photocatalyst is limited, studies on its derivatives, particularly anthraquinones, provide insight into the operative mechanisms. For instance, 2-bromoanthraquinone (B1267325) (2-BrAQ) has been demonstrated as an efficient photocatalyst for the oxidation of secondary aromatic alcohols. nih.govrsc.org

The general mechanism for photocatalysis involves several key steps:

Light Absorption: A photocatalyst, upon absorbing photons of sufficient energy, excites an electron from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻/h⁺). mdpi.comnso-journal.org

Charge Separation and Transfer: The generated electrons and holes separate and migrate to the catalyst's surface. mdpi.com In systems like 2-BrAQ, the molecule is excited to a singlet state, which then converts to a more stable triplet state. nih.gov

Redox Reactions: At the surface, the separated charges initiate redox reactions. The electrons typically reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.comnso-journal.orgnih.gov These radicals are potent oxidizing agents that can degrade organic pollutants. nso-journal.org

In the specific case of 2-BrAQ-catalyzed oxidation of alcohols, the mechanism involves hydrogen transfer. The excited triplet-state 2-BrAQ abstracts a hydrogen atom from the alcohol, leading to the formation of a semiquinone radical and an alcohol radical. nih.govrsc.org The alcohol radical is then oxidized to the corresponding ketone, and the photocatalyst is regenerated in a catalytic cycle. The electronegativity of the substituent on the anthraquinone (B42736) ring, such as the bromine atom at the 2-position, has been found to significantly influence the photocatalytic activity. rsc.org

Development of Photocatalysts for Environmental Applications

The development of novel photocatalysts is a critical area of research for addressing environmental pollution. mdpi.comoaepublish.comfrontiersin.org Materials derived from building blocks like this compound are being explored for the degradation of persistent organic pollutants in water and air. nih.govrsc.orgresearchgate.net The goal is to create photocatalysts that are efficient, stable, and can be activated by visible light, which constitutes a large portion of the solar spectrum. mdpi.com

Anthraquinone derivatives, which can be synthesized from precursors like this compound, are recognized as effective photosensitizers. nih.gov They can be anchored onto semiconductor materials like titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆) to enhance their performance. nih.govmdpi.com These composite materials, known as heterojunctions, improve charge separation and reduce the recombination of electron-hole pairs, a major limiting factor in photocatalysis. nih.govrsc.org

Research has shown that such engineered photocatalysts can effectively degrade a variety of pollutants, including dyes like methylene (B1212753) blue and rhodamine B, as well as other harmful organic compounds. rsc.orgmdpi.com For example, a MnV₂O₆/BiVO₄ heterojunction showed high efficiency in degrading methylene blue (98%) and rhodamine B (96%) under sunlight. rsc.org Similarly, modifying photocatalysts with metal dopants or creating defects can enhance their activity in degrading substances like 4-chlorophenol. mdpi.com The development of these advanced materials is a promising strategy for environmental remediation. oaepublish.com

Table 1: Examples of Pollutants Degraded by Anthracene-Derivative-Related Photocatalytic Systems

PollutantPhotocatalyst System TypeKey FindingsReference
sec-Aromatic Alcohols (e.g., 1-Phenylethanol)2-Bromoanthraquinone (2-BrAQ)Yields of over 96% oxidation to acetophenone. Mechanism involves hydrogen transfer from the alcohol to the excited photocatalyst. nih.gov, rsc.org
Methylene Blue (MB)MnV₂O₆/BiVO₄ Heterojunction98% degradation in 6 minutes under sunlight irradiation. rsc.org
Rhodamine B (RhB)Iodine-doped Bi₂WO₆100% degradation in 100 minutes under visible light. mdpi.com
4-ChlorophenolManganese-doped reduced Graphene Oxide (rGO)Enhanced degradation due to defect formation on the rGO surface. mdpi.com

Chemosensors and Fluorescent Probes

This compound serves as a valuable scaffold for the synthesis of chemosensors and fluorescent probes. cymitquimica.com The inherent fluorescence of the anthracene core can be modulated by attaching specific receptor units. nih.gov The bromine atom provides a convenient point for chemical modification to install these recognition sites. cymitquimica.comossila.com These sensors are designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence properties (e.g., "turn-on" or "turn-off" response, or a shift in emission wavelength). nih.govnih.gov

For example, anthracene-based probes have been developed for the selective detection of metal ions like Chromium(III) and Mercury(II). nih.govacs.org In one design, a Schiff base probe derived from 2-aminoanthracene (B165279) (which can be synthesized from this compound) showed a "turn-on" fluorescence response to Cr³⁺ ions in aqueous media. nih.gov The sensing mechanism proposed involves the hydrolysis of the C=N bond, triggered by the coordination of the metal ion, which releases the highly fluorescent 2-aminoanthracene. nih.gov

Similarly, anthracene-dithioacetal derivatives have been engineered as chemodosimeters for Hg²⁺ ions. acs.orgmdpi.com The interaction with Hg²⁺ induces a desulfurization reaction, converting the weakly fluorescent thioacetal into a highly fluorescent aldehyde, providing a clear "turn-on" signal. acs.org The sensitivity and selectivity of these probes make them useful for environmental monitoring and biological imaging. nih.govacs.org

Table 2: Anthracene-Based Fluorescent Probes and Their Analytes

Probe Structure BaseAnalyte DetectedSensing MechanismFluorescence ResponseReference
Anthracene Schiff base (from 2-aminoanthracene)Cr³⁺Analyte-induced hydrolysis of imine bondTurn-on nih.gov
Anthracene thioacetalHg²⁺Analyte-induced desulfurization to aldehydeTurn-on acs.org
Anthracene-dithioacetalHg²⁺Specific devulcanization reactionFluorescence quenching mdpi.com

Polycyclic Aromatic Hydrocarbon (PAH) Construction

This compound is a fundamental building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). ossila.comnbinno.com The bromine atom makes the molecule amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds. nih.govnih.govlibretexts.org

These reactions allow for the precise fusion of aromatic rings, leading to the construction of extended π-conjugated systems. For instance, this compound can be coupled with organoboron compounds (boronic acids or esters) in Suzuki reactions to create biaryl structures or more extended PAHs. ossila.comnih.gov These larger PAHs are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique electronic and photophysical properties. ossila.comossila.com

A notable synthetic strategy involves the one-pot Suzuki coupling/intramolecular SₙAr cascade reaction. nih.gov This method has been used to synthesize nitrogen-doped PAHs, where the nitrogen atoms are incorporated directly into the graphitic framework. nih.gov Such N-doped PAHs exhibit modified electronic properties, particularly altered LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is advantageous for tuning the performance of electronic devices. nih.gov The ability to use precursors like this compound to build these sophisticated molecular architectures underscores its importance in materials synthesis. ossila.com

Biological and Biomedical Research Applications of 2 Bromoanthracene Derivatives

Pharmaceutical Intermediates

2-Bromoanthracene is a valuable building block in organic synthesis, particularly in the creation of more complex molecules intended for pharmaceutical use. guidechem.comcymitquimica.com Its utility stems from the presence of the bromine atom on the aromatic ring system, which enhances its reactivity. cymitquimica.com This allows it to serve as a precursor in a variety of chemical reactions to produce diverse derivatives. cymitquimica.com

The anthracene (B1667546) structure itself is the foundation for a number of clinically important anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, which are based on the related anthraquinone (B42736) (anthracene-9,10-dione) skeleton. innovareacademics.in Bromoanthracenes, including this compound, are key starting materials for the synthesis of functionalized anthraquinones and their analogues. cymitquimica.combeilstein-journals.org The synthesis of these complex structures is often aimed at discovering new therapeutic agents. innovareacademics.inbeilstein-journals.org For example, research has demonstrated synthetic routes from brominated anthracenes to phenoxy-1,4-anthraquinone derivatives, which have been investigated for their anti-trypanosomal activity. beilstein-journals.org The versatility of this compound as a starting material makes it a compound of interest in the ongoing search for new and effective pharmaceutical chemicals. guidechem.combeilstein-journals.org

Anticancer Properties

Derivatives of this compound are part of a larger class of anthracene-based compounds investigated for their potential to combat cancer. The planar structure of the anthracene ring system allows these molecules to interact with biological targets like DNA, a mechanism central to the activity of many established chemotherapeutic agents. innovareacademics.in

Inhibition of Cancer Cell Proliferation (in vitro studies)

Numerous in vitro studies have demonstrated the ability of various derivatives containing a bromo-substituted aromatic core to inhibit the growth of cancer cells. These studies are crucial for identifying promising lead compounds for further development. For instance, a monobrominated azatetracyclic derivative was found to exhibit good to moderate anticancer activity against a wide panel of human cancer cell lines. mdpi.com Other research has focused on different classes of brominated compounds, showing their cytotoxic effects against specific cancer types. farmaciajournal.comresearchgate.net Anthracenedione derivatives isolated from natural sources have also shown potent growth inhibition against both drug-sensitive and multidrug-resistant cancer cells. nih.gov

Below is a table summarizing the findings from selected studies on the in vitro anticancer activity of various bromo-substituted and anthracene-based derivatives.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Observed ActivityReference
Azatetracyclic DerivativesMonobrominated derivative (3b)60-cell line panelGood to moderate activity (GI50 range: 2.79 to 39.9 µM) mdpi.com
Chalcones2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)Moderate cytotoxicity (IC50: 42.19 µg/mL) researchgate.net
AnthracenedionesCompound 6 (from Halorosellinia sp.)KB and KBv200 (Multidrug-resistant)Strong cytotoxicity (IC50: 3.17 and 3.21 µM, respectively) nih.gov
Brominated AcetophenonesCompound 5cMCF7 (Breast), PC3 (Prostate), A549 (Lung), Caco2 (Colorectal)Remarkable cytotoxicity (IC50 < 10 µg/mL for MCF7 and PC3) farmaciajournal.com

Induction of DNA Damage

A primary mechanism by which anthracene-based compounds exert their anticancer effects is through the induction of DNA damage. innovareacademics.in The planar tricyclic ring system of anthraquinones, which can be synthesized from this compound, allows them to intercalate, or insert themselves, between the base pairs of the DNA double helix. innovareacademics.inmdpi.com This interaction can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. innovareacademics.in

Several anthraquinone derivatives have been shown to cause DNA damage, including DNA double-strand breaks. researchgate.net For example, Danthron, an anthraquinone derivative, has been found to induce DNA damage and trigger apoptosis (programmed cell death) in human gastric cancer cells. researchgate.net Clinically used drugs like doxorubicin and mitoxantrone, which are also anthraquinone derivatives, are known to function in part by binding to DNA and interfering with the function of topoisomerase enzymes, which are essential for managing DNA topology during replication. nih.gov This interference leads to breaks in the DNA strands, a level of damage that is often irreparable for the cancer cell. nih.gov The ability to generate DNA damage is a key feature of this class of compounds and a major focus of research in the development of new anticancer agents based on the anthracene scaffold. mdpi.comtandfonline.com

Anti-inflammatory Properties (e.g., modulation of nitric oxide production in macrophages)

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce inflammatory mediators, including nitric oxide (NO). nih.govdiva-portal.org The overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammatory conditions. mdpi.com Consequently, the modulation of NO production in macrophages is a significant target for the development of new anti-inflammatory drugs. scielo.brnih.gov

Research has explored a wide variety of chemical structures for their ability to inhibit NO production in activated macrophages. For example, derivatives of 2-iminothiazolidines, indolin-2-one, and natural flavonoids have all been shown to decrease the levels of inflammatory markers, including the production of NO in LPS-stimulated macrophage cell lines. nih.govscielo.brnih.gov These compounds often work by inhibiting the expression or activity of the iNOS enzyme. diva-portal.orgmdpi.com While the modulation of macrophage activity is a vibrant area of research for many classes of heterocyclic and polycyclic compounds, specific studies focusing on the anti-inflammatory effects of this compound derivatives, particularly concerning the modulation of nitric oxide production, are not prominent in the current scientific literature.

Environmental Fate and Occurrence in Advanced Research

Presence as a Halogenated Polycyclic Aromatic Hydrocarbon (HPAH)

2-Bromoanthracene is classified as a halogenated polycyclic aromatic hydrocarbon (HPAH), a group of compounds formed when one or more hydrogen atoms on a PAH molecule are replaced by a halogen, in this case, bromine. gdut.edu.cn HPAHs are recognized as emerging environmental pollutants due to their potential for increased toxicity and persistence compared to their parent PAHs. gdut.edu.cn

The formation of this compound and other HPAHs is often linked to industrial thermal processes and incomplete combustion in the presence of bromine sources. gdut.edu.cn These sources can include waste incineration, metallurgical processes, and the manufacturing of brominated flame retardants. gdut.edu.cn Research has identified the presence of brominated PAHs (Br-PAHs) in the surface soils of industrial parks, with particularly high concentrations found in areas associated with the manufacturing of brominated flame retardants. gdut.edu.cn This is attributed to the use of brominated brines in these production processes, which provides a ready source of bromine for the formation of Br-PAHs. gdut.edu.cn

The environmental concern surrounding HPAHs like this compound stems from their structural similarity to other persistent organic pollutants, such as polychlorinated biphenyls (PCBs) and dioxins. nih.gov Studies have suggested that some HPAHs may exhibit dioxin-like toxicity, raising concerns about their potential impact on ecosystems and human health. researchgate.net

Environmental Transport and Degradation Studies

The environmental transport and ultimate fate of this compound are governed by its physicochemical properties and its susceptibility to various degradation processes.

Transport:

A key factor influencing the environmental transport of this compound is its vapor pressure. nih.gov The addition of a bromine atom to the anthracene (B1667546) molecule generally leads to a decrease in vapor pressure compared to the parent compound. nih.gov This lower volatility suggests that this compound is more likely to be associated with particulate matter in the atmosphere rather than existing in the gas phase. This association with airborne particles facilitates its long-range atmospheric transport. defra.gov.uk Once in the atmosphere, these particles can be deposited onto soil and water bodies through wet and dry deposition, leading to the widespread distribution of the compound. defra.gov.uk

Degradation:

The persistence of this compound in the environment is determined by its resistance to degradation. The primary degradation pathways for organic pollutants in the environment are photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms). pjoes.com

Photodegradation: While specific photodegradation rates for this compound are not readily available in the reviewed literature, studies on its parent compound, anthracene, indicate that it is susceptible to photodegradation in aqueous solutions. researchgate.net The presence of other substances in the water, such as salts, can influence the rate of this process. researchgate.net It is plausible that this compound also undergoes photodegradation, although the bromine substituent may alter the reaction kinetics.

Biodegradation: The biodegradation of PAHs is a well-documented process, with numerous microorganisms capable of breaking down these compounds. nih.gov However, the introduction of a halogen atom can significantly impact the biodegradability of a molecule. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. pjoes.com While specific studies on the biodegradation of this compound are limited, research on other brominated organic compounds suggests that their degradation can be a slow process. pjoes.com

Distribution in Environmental Matrices (e.g., air, water, ash)

This compound, along with other HPAHs, has been detected in various environmental compartments, indicating its distribution through different environmental pathways.

Air: The presence of Br-PAHs in the atmosphere is primarily linked to industrial emissions. These compounds are often associated with particulate matter, which can be transported over long distances. The concentration of HPAHs in the air can vary depending on proximity to industrial sources and meteorological conditions.

Water: Due to their generally low water solubility, HPAHs like this compound are expected to be found in low concentrations in the water column. healthandenvironment.org They are more likely to partition to suspended solids and sediments in aquatic environments. The contamination of water bodies can occur through atmospheric deposition and runoff from contaminated soils.

Ash: Incineration processes, particularly of municipal and industrial waste, are significant sources of HPAHs. These compounds can be found in both fly ash and bottom ash. The composition and concentration of HPAHs in ash depend on the composition of the waste being incinerated and the combustion conditions.

Interactive Data Table: Illustrative Concentrations of Brominated PAHs in Environmental Matrices

Since specific concentration data for this compound is limited in the available literature, the following table provides a general overview of the concentration ranges reported for total brominated PAHs (∑Br-PAHs) in different environmental matrices to illustrate the potential levels of contamination.

Environmental MatrixLocation TypeConcentration Range (ng/g or ng/m³)
Surface SoilBrominated Flame Retardant Manufacturing Park21.6 ng/g (mean)
Surface SoilPetrochemical Industrial ParkLower than BFR park
Surface SoilElectronic Waste Dismantling ParkLower than BFR park
Ambient AirSurrounding Metallurgical Plants3.0–126 pg/m³

Note: This table is for illustrative purposes and is based on data for total Br-PAHs, not specifically this compound. The actual concentration of this compound may vary.

Comparisons with Parent PAHs and Other Halogenated Analogs

Understanding the environmental behavior of this compound is enhanced by comparing it to its parent compound, anthracene, and other halogenated analogs.

Compared to Anthracene:

Volatility: As previously mentioned, the addition of a bromine atom to the anthracene structure decreases its vapor pressure. nih.gov This makes this compound less volatile than anthracene, leading to a greater tendency to adsorb to particulate matter. nih.gov

Persistence: The carbon-bromine bond is generally more stable than the carbon-hydrogen bond, which can make this compound more resistant to degradation than anthracene. This increased persistence can lead to its accumulation in the environment.

Toxicity: Halogenation can alter the toxicological properties of PAHs. Some studies suggest that HPAHs can be more toxic than their parent compounds. gdut.edu.cn

Compared to Other Halogenated Analogs:

The environmental fate of halogenated anthracenes can also be influenced by the position of the halogen atom on the aromatic ring. For example, a study comparing the thermochemical and vapor pressure behavior of this compound and 9-bromoanthracene (B49045) with anthracene found differences in their mixture behaviors, suggesting that the substitution position can affect their environmental interactions. nih.gov

Furthermore, the type of halogen atom (e.g., bromine vs. chlorine) can also play a role. While both brominated and chlorinated PAHs are of environmental concern, their formation pathways and relative abundance in the environment can differ depending on the specific industrial sources. gdut.edu.cn

Interactive Data Table: Comparison of Physicochemical Properties

CompoundMolecular Weight ( g/mol )Vapor Pressure (Pa at 298.15 K)
Anthracene178.238.8 x 10⁻⁴
This compound257.121.1 x 10⁻⁴

Source: Data for vapor pressure is derived from studies on the thermochemical properties of these compounds. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-bromoanthracene for research applications?

this compound is typically synthesized via bromination of anthracene using brominating agents like bromine or bromodimethylsulfonium bromide (BDMS) in dichloromethane . For purification, the melt-quench technique is effective: mixtures are heated to ~498 K, agitated, and rapidly cooled in liquid nitrogen to preserve homogeneity . This method avoids kinetic effects during solidification, ensuring reproducible phase behavior .

Q. How can researchers determine the phase behavior of this compound mixtures with anthracene?

Solid-liquid equilibrium (SLE) studies using differential scanning calorimetry (DSC) or a Mettler Toledo MP50 melting point system are standard. Key parameters include:

  • Thaw temperature : First appearance of liquid in a capillary (lowest SLE temperature).
  • Liquidus temperature : Complete melting of the solid .
    For anthracene + this compound mixtures, SLE diagrams reveal non-ideal behavior with melting ranges of 1.1–2.6 K and a minimum SLE temperature at 477.6 K (x₁ = 0.74) .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Chemical safety goggles (OSHA 29 CFR 1910.133), gloves, and lab coats.
  • Ventilation : Use fume hoods and ensure eyewash stations/safety showers are accessible.
  • Storage : Tightly sealed containers in dry, well-ventilated areas; avoid ignition sources .

Advanced Research Questions

Q. How do thermodynamic interactions in anthracene + this compound mixtures influence their phase diagrams?

The interaction energy (EinterE_{\text{inter}}) between anthracene and this compound is calculated using:

Einter=ΔmixH(x1ΔfusH1+x2ΔfusH2)E_{\text{inter}} = \Delta_{\text{mix}}H - \left( x_1 \Delta_{\text{fus}}H_1 + x_2 \Delta_{\text{fus}}H_2 \right)

where ΔmixH\Delta_{\text{mix}}H is the enthalpy of mixing. For this compound mixtures, Einter<0E_{\text{inter}} < 0, indicating higher-energy states compared to pure components. XRD data show expanded lattice spacing (e.g., 4.53 Å in pure anthracene vs. 4.70 Å in mixtures), correlating with reduced stability .

Q. What methodological challenges arise when measuring vapor pressure in this compound mixtures?

The Knudsen effusion technique reveals that vapor pressure is dominated by anthracene until significant mass loss (~60–70%). For example, a mixture starting at x1=0.83x₁ = 0.83 shows vapor pressure dropping sharply once x1<0.60x₁ < 0.60, approaching pure this compound’s vapor pressure (lnP/Pa4.8\ln P/\text{Pa} \approx -4.8) . Isothermal measurements at 338.15 K are critical to minimize composition drift .

Q. How does the photodimerization kinetics of this compound compare to its isomer 9-bromoanthracene?

NMR-based kinetic models show this compound dimerizes faster than 9-bromoanthracene due to steric effects. In mixtures, this compound’s dimerization rate doubles, attributed to enhanced reactivity in disordered solid states . Rate constants (kk) derived from time-resolved NMR data are essential for designing photoresponsive materials .

Q. How can researchers resolve contradictions in reported melting points of this compound?

Literature reports melting points between 484.15–497.15 K . Discrepancies arise from impurities or measurement techniques. To standardize:

  • Use high-purity samples (>97%>97\%).
  • Apply slow heating rates (1±0.1K.min11 \pm 0.1 \, \text{K.min}^{-1}) in capillary-based systems .
  • Validate with XRD to confirm crystalline phase integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.